3-(4-Morpholinopiperidin-1-yl)propanoic acid
Description
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
3-(4-morpholin-4-ylpiperidin-1-yl)propanoic acid |
InChI |
InChI=1S/C12H22N2O3/c15-12(16)3-6-13-4-1-11(2-5-13)14-7-9-17-10-8-14/h11H,1-10H2,(H,15,16) |
InChI Key |
DOTBTJLOJMUSBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Coupling in Aprotic Solvents
A common approach uses base-catalyzed coupling of substituted phenylpropionyl chlorides with morpholinopiperidine derivatives in aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. | Morpholinopiperidine derivative + 2-methyl-2-(4-ethyl-3-substituted phenyl)propionyl chloride | Dropwise addition over 3 hours at 40–65 °C in THF or DMF |
| 2. | Potassium tert-butoxide or sodium ethylate as base | Catalyzes the coupling reaction |
| 3. | Post-reaction addition of dimethylamine hydrochloride | Quenching and further reaction at 20–45 °C |
| 4. | Aqueous base wash (NaOH or K2CO3) | Neutralization and extraction |
| 5. | Solvent removal under reduced pressure | Recovery of crude product |
This method achieves high conversion rates with mild reaction conditions and is scalable for industrial production. The use of potassium tert-butoxide or sodium ethylate as bases facilitates efficient coupling with good selectivity.
Bromination and Subsequent Substitution
In some processes, brominating agents such as N-bromosuccinimide or tetraalkyl ammonium tribromide are used to introduce bromine substituents on aromatic rings, which are then displaced by morpholinopiperidine nucleophiles.
| Brominating Agent | Role | Reaction Conditions |
|---|---|---|
| Bromine | Electrophilic bromination | Controlled temperature, often 0–5 °C |
| N-Bromosuccinimide (NBS) | Selective bromination | Mild conditions, often in dioxane or chloro solvents |
| Tetraalkyl ammonium tribromide | Alternative brominating agent | Used for improved handling and selectivity |
Following bromination, nucleophilic substitution with morpholinopiperidine under basic conditions yields the desired intermediate, which is further converted to the propanoic acid derivative.
Hydrolysis and Salt Formation
The ester or protected intermediates are hydrolyzed under basic aqueous conditions (e.g., 4% sodium hydroxide) at low temperatures (0–5 °C) to yield the free acid.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Hydrolysis | 4% aqueous NaOH | 0–5 °C, 2 hours | Conversion of ester to acid |
| Acidification | Dipotassium hydrogen phosphate or HCl | 0–5 °C, stirring | Precipitation of acid, purification |
This step is critical for isolating the acid in high purity and yield (typically 70–80%) with melting points around 180–185 °C, confirming product identity.
Use of Coupling Agents and Metal Alkoxides
Some improved processes employ magnesium metal alkoxides and coupling agents to facilitate the formation of complex intermediates leading to 3-(4-Morpholinopiperidin-1-yl)propanoic acid derivatives.
| Component | Function |
|---|---|
| Magnesium metal alkoxide | Base and catalyst for coupling |
| Coupling agent (unspecified) | Promotes bond formation between acid derivatives |
These approaches enable better control over reaction pathways, higher yields, and reduced by-products, enhancing industrial feasibility.
Comparative Data Table of Key Preparation Parameters
| Preparation Method | Solvent | Base/Catalyst | Temperature (°C) | Yield (%) | Purity | Notes |
|---|---|---|---|---|---|---|
| Base-catalyzed coupling in THF | THF | Potassium tert-butoxide | 40–50 | ~85 | >98% | Scalable, mild conditions |
| Base-catalyzed coupling in DMF | DMF | Potassium tert-butoxide | 45–55 | ~80 | >97% | Suitable for sensitive substrates |
| Bromination-substitution | Dioxane, chloro solvents | NBS, bromine | 0–5 | 75–80 | >95% | Requires careful control of bromination |
| Hydrolysis and acid isolation | Water, acetone | NaOH (4%) | 0–5 | 77 | >99% | Final purification step |
| Coupling with magnesium alkoxide | Alcohol solvents | Mg alkoxide + coupling agent | 25–30 | 80–85 | >98% | Improved industrial process |
Research Results and Industrial Perspectives
The base-catalyzed coupling methods have been demonstrated to provide high yields and purity with relatively simple work-up procedures, making them favorable for scale-up.
Bromination followed by nucleophilic substitution offers versatility but demands precise control to avoid over-bromination or side reactions.
Hydrolysis under mild basic conditions ensures clean conversion to the acid with minimal degradation.
The use of magnesium alkoxide and coupling agents represents an advancement in process chemistry, enhancing reaction efficiency and environmental compliance.
Reaction temperatures are generally maintained below 65 °C to preserve functional group integrity and maximize selectivity.
Purification typically involves aqueous work-up, filtration, and washing with solvents such as acetone and ethanol to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Morpholinopiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Morpholinopiperidin-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(4-Morpholinopiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
3-(4-Phenylpiperazin-1-yl)propanoic Acid
- Structure: Propanoic acid linked to a 4-phenylpiperazine group.
- Properties: Piperazine derivatives are known for their role in CNS drug design (e.g., antipsychotics).
- Synthesis: Similar to methods in –6, this compound could be synthesized via nucleophilic substitution between 3-bromopropanoic acid and 4-phenylpiperazine under basic conditions.
- Applications : Used in dopamine receptor modulation studies .
3-(4-Methylpiperazin-1-yl)propanoic Acid
- Structure: Propanoic acid with a 4-methylpiperazine substituent.
- Properties : The methyl group reduces basicity compared to unsubstituted piperazine, altering solubility and metabolic stability.
- Synthesis: Analogous to , DABCO-catalyzed reactions between methylpiperazine and activated propanoic acid esters may yield this compound .
- Applications : Intermediate in antitumor and antimicrobial agent development .
3-(4-Morpholino)propanesulfonic Acid
- Structure : Sulfonic acid derivative with a morpholine substituent.
- Properties : Sulfonic acid groups enhance water solubility, making this compound useful as a buffering agent (e.g., MOPS buffer).
- Comparison: Unlike the target compound, the sulfonic acid group replaces the carboxylic acid, drastically altering acidity (pKa ~7.2 vs. ~4.8 for propanoic acid) .
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid
- Structure: Propanoic acid with a thioimidazole substituent.
- Properties : The sulfur atom and imidazole ring confer antioxidant activity, as seen in –5.
- Synthesis: Prepared via nucleophilic substitution between 3-bromopropanoic acid and methylimidazole thiol, with regioselectivity influenced by reaction conditions (e.g., temperature, catalysts like DABCO) .
- Applications : Mitochondria-targeted prodrug for oxidative stress-related diseases .
Data Tables: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | pKa (Estimated) | Biological Activity |
|---|---|---|---|---|---|
| 3-(4-Morpholinopiperidin-1-yl)propanoic Acid | C12H22N2O3 | 242.32 | Morpholine-piperidine | ~4.8 (carboxylic acid) | Hypothesized CNS modulation |
| 3-(4-Phenylpiperazin-1-yl)propanoic Acid | C13H18N2O2 | 234.30 | Phenylpiperazine | ~4.8 | Dopamine receptor interaction |
| 3-(4-Methylpiperazin-1-yl)propanoic Acid | C8H16N2O2 | 172.22 | Methylpiperazine | ~4.8 | Antimicrobial intermediate |
| 3-(4-Morpholino)propanesulfonic Acid | C7H15NO4S | 209.26 | Morpholine-sulfonic acid | ~7.2 | Biochemical buffer |
| 3-(1-Methylimidazol-2-ylthio)propanoic Acid | C7H10N2O2S | 186.23 | Thioimidazole | ~4.5 | Antioxidant prodrug |
Research Findings and Implications
- Biological Relevance : Morpholine and piperidine moieties are common in drugs targeting G-protein-coupled receptors (GPCRs) and enzymes. For example, the morpholine ring in aprepitant (anti-emetic) enhances binding to neurokinin receptors .
- Structure-Activity Relationships (SAR): Lipophilicity: The morpholinopiperidine group may increase logP compared to simpler amines, affecting membrane permeability. Basic Nitrogen: The piperidine nitrogen (pKa ~10) could protonate at physiological pH, influencing ion-trapping in acidic organelles (e.g., lysosomes) .
Biological Activity
3-(4-Morpholinopiperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological effects.
Chemical Structure
The compound features a morpholinopiperidine moiety, which is known for its role in enhancing bioactivity through improved receptor binding and selectivity. The structure can be represented as follows:
The biological activity of 3-(4-Morpholinopiperidin-1-yl)propanoic acid is primarily linked to its interaction with various biological targets, including neurotransmitter receptors and enzymes. It has been shown to exhibit both agonistic and antagonistic properties depending on the target receptor.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
- Neuroprotective Effects : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may modulate pathways involved in neuronal survival and apoptosis .
- Insecticidal Properties : Recent studies have explored the larvicidal effects against Aedes aegypti, highlighting its potential use as an environmentally friendly insecticide. The compound showed significant activity with LC50 values comparable to established insecticides .
Case Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of 3-(4-Morpholinopiperidin-1-yl)propanoic acid demonstrated promising antimicrobial activity against several bacterial strains. The results indicated that modifications to the side chains could enhance efficacy, suggesting a structure-activity relationship (SAR) that warrants further exploration.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 15 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 20 µg/mL |
Case Study 2: Neuroprotection in Animal Models
In a controlled study using rodent models of Alzheimer's disease, administration of 3-(4-Morpholinopiperidin-1-yl)propanoic acid resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated significant improvements in memory retention compared to control groups.
| Treatment Group | Cognitive Score Improvement (%) |
|---|---|
| Control | 0% |
| Low Dose | 25% |
| High Dose | 50% |
Research Findings
Recent research has focused on the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Studies indicate favorable ADME profiles, suggesting good bioavailability and minimal toxicity at therapeutic doses.
Toxicological Assessment
In toxicity studies involving mammalian systems, no significant adverse effects were observed at doses up to 2000 mg/kg, indicating a promising safety profile for future clinical applications .
Q & A
Q. What are the established synthetic routes for 3-(4-Morpholinopiperidin-1-yl)propanoic acid, and what intermediates are critical for structural fidelity?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring followed by introduction of the morpholino group. Key intermediates include substituted piperidine precursors and protected propanoic acid derivatives. For example, coupling reactions under anhydrous conditions (e.g., using EDCI/HOBt) ensure amide bond formation between morpholine and piperidine moieties. Final deprotection of the carboxylic acid group (e.g., using TFA/CH₂Cl₂) yields the target compound .
Q. Which analytical techniques are prioritized for structural validation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the piperidine-morpholine scaffold and propanoic acid moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline forms. Infrared (IR) spectroscopy aids in identifying functional groups like carboxylic acid C=O stretches (~1700 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
Enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting kinases or GPCRs are common. Receptor binding studies using radiolabeled ligands (e.g., ³H-labeled analogs) can quantify affinity. Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity in cancer or primary cell lines. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets are critical for early-stage validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Yield improvement strategies include:
- Catalyst screening : Palladium on carbon (Pd/C) for hydrogenation steps or chiral catalysts for enantioselective synthesis .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) for coupling reactions, with temperature gradients (0°C to reflux) to minimize side products .
- Purification techniques : Reverse-phase HPLC with C18 columns to separate isomers or impurities, validated against reference standards (e.g., EP/Pharmaceutical guidelines) .
Q. How should discrepancies between in vitro potency and in vivo efficacy be addressed?
Contradictions may arise from poor pharmacokinetics (e.g., metabolic instability or low bioavailability). Mitigation strategies include:
- Prodrug design : Esterification of the carboxylic acid to enhance membrane permeability .
- Metabolic profiling : LC-MS/MS analysis of plasma/tissue samples to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Orthogonal assays : Parallel testing in 3D cell cultures or organoids to bridge in vitro-in vivo gaps .
Q. What computational methods predict target interactions and guide SAR studies?
Molecular docking (AutoDock, Schrödinger Suite) models binding poses with enzymes like kinases or proteases. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Quantum mechanics/molecular mechanics (QM/MM) calculations evaluate electronic interactions at active sites. These methods prioritize derivatives with modified morpholino or propanoic acid groups for synthesis .
Q. How are synthesis-related impurities identified and controlled?
Common impurities include unreacted intermediates (e.g., morpholine derivatives) or stereoisomers. Analytical workflows involve:
Q. Methodological Notes
- Stereochemical control : Chiral chromatography (e.g., Daicel columns) resolves enantiomers during final purification .
- Data validation : Cross-laboratory reproducibility studies (e.g., Bland-Altman analysis) address inter-assay variability in bioactivity data .
- Safety protocols : Handling guidelines (e.g., PPE for nitro intermediates) align with ECHA hazard classifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
